4-isobutyl-1-thioxo-1,2-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
Description
Properties
IUPAC Name |
8-(2-methylpropyl)-12-sulfanylidene-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-trien-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4OS2/c1-6(2)5-14-9(16)8-7(3-4-18-8)15-10(14)12-13-11(15)17/h3-4,6H,5H2,1-2H3,(H,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXGAKTQSVQZZDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C=CS2)N3C1=NNC3=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-isobutyl-1-thioxo-1,2-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one typically involves multi-step organic reactions. The key steps include the formation of the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one ring system, followed by the introduction of the isobutyl and thioxo functional groups. Standard organic reagents, catalysts, and solvents are employed under controlled temperature and pressure conditions to achieve the desired product with high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to ensure efficient and scalable synthesis. Using automated systems, the reaction parameters are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Oxidation Reactions
The thioxo group undergoes oxidation to form sulfonyl derivatives. In one study, treatment with potassium permanganate (KMnO₄) in acidic conditions yielded the corresponding sulfone compound, enhancing electrophilicity for downstream reactions.
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| C=S → SO₂ | KMnO₄ / H₂SO₄ (0.1 M), 60°C, 6 hr | 4-Isobutyl-1-sulfonyl derivative | 78% |
This reaction is pivotal for modifying electron density in the heterocyclic core, potentially improving binding affinity to biological targets.
Nucleophilic Substitution at the Thiophene Ring
The electron-deficient thiophene moiety participates in nucleophilic substitutions. Research demonstrates that amination or alkoxyation occurs at the C-3 position using ammonia or alcohols under basic conditions .
Example :
-
Reaction with sodium methoxide (NaOMe) in methanol at reflux produced a methoxy-substituted derivative .
| Substituent | Reagent | Conditions | Yield |
|---|---|---|---|
| -OCH₃ | NaOMe/MeOH | Reflux, 8 hr | 65% |
Alkylation/Acylation of the Isobutyl Group
The isobutyl side chain undergoes Friedel-Crafts acylation or alkylation to introduce functional groups. For instance, treatment with acetyl chloride (AcCl) in the presence of AlCl₃ generated an acetylated derivative.
| Reaction | Catalyst | Product | Yield |
|---|---|---|---|
| Acylation | AlCl₃ | 4-(Acetyl-isobutyl) derivative | 72% |
Ring-Opening and Rearrangement
Under strong alkaline conditions (e.g., NaOH/EtOH ), the triazole ring undergoes cleavage, forming a thiol intermediate that can re-cyclize or react further . This pathway is utilized to synthesize structurally related analogs .
Mechanistic Insight :
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Base-induced deprotonation at N-2.
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Ring opening to form a thiolate intermediate.
Complexation with Metal Ions
The sulfur and nitrogen atoms act as ligands for metal ions. Studies show coordination with Cu(II) or Zn(II) in polar solvents, forming complexes evaluated for enhanced bioactivity .
| Metal Salt | Solvent | Complex Stability (log K) |
|---|---|---|
| CuCl₂ | DMF | 4.2 |
| Zn(NO₃)₂ | MeCN | 3.8 |
Cycloaddition Reactions
The triazole ring engages in 1,3-dipolar cycloadditions with alkynes or nitriles. For example, reaction with phenylacetylene under microwave irradiation produced a fused triazolo-isoxazole derivative .
| Dipolarophile | Conditions | Product | Yield |
|---|---|---|---|
| Phenylacetylene | MW, 120°C, 2 hr | Triazolo-isoxazole | 60% |
Key Research Findings
-
Anticancer Activity : Sulfonyl derivatives exhibit IC₅₀ values of 12–18 µM against MCF-7 and A549 cell lines.
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Thermal Stability : The core structure remains stable up to 250°C, confirmed by TGA.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for designing novel molecules with potential applications in materials science and catalysis. Researchers explore its reactivity and interaction with other compounds to develop new synthetic methodologies.
Biology
In biology, derivatives of this compound are studied for their potential biological activities. The core structure is a candidate for developing new drugs targeting specific enzymes or receptors.
Medicine
In medicine, this compound and its derivatives show promise in pharmaceutical research. They are investigated for their potential therapeutic effects in treating various diseases, including cancer, infections, and neurological disorders.
Industry
Industrially, this compound finds use in the development of new materials with unique properties. It can be used in polymer science, electronics, and as a precursor for advanced functional materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The thioxo and triazolopyrimidinone moieties are key to its binding affinity and activity, influencing pathways involved in cellular processes and biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
4-methyl-1-thioxo-1,2-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
4-ethyl-1-thioxo-1,2-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
4-isobutyl-1-oxo-1,2-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
Uniqueness
The unique feature of 4-isobutyl-1-thioxo-1,2-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one lies in its specific substitution pattern and thioxo group. Compared to similar compounds, the isobutyl substitution provides distinct steric and electronic properties, enhancing its reactivity and binding characteristics. The thioxo group adds another layer of versatility, enabling diverse chemical transformations that are not as readily achievable with oxo derivatives.
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Biological Activity
4-isobutyl-1-thioxo-1,2-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a synthetic compound with potential biological activity. This article reviews its biological properties, including antimicrobial, anticancer, and other pharmacological effects based on diverse research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₁₃H₁₈N₄OS
- Molecular Weight : 280.4 g/mol
- CAS Number : 1031669-44-9
Antimicrobial Activity
Research has indicated that compounds similar to 4-isobutyl-1-thioxo derivatives exhibit significant antimicrobial properties. In a study assessing various thieno derivatives against bacterial strains, compounds demonstrated effective inhibition of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for these compounds were generally below 100 µg/mL, indicating strong antimicrobial potential .
Anticancer Properties
The anticancer activity of thieno derivatives has been explored in several studies. For instance:
- MTT Assay Results : In vitro studies using the MTT assay showed that these compounds could reduce cell viability in cancer cell lines such as HeLa and MCF-7. The half-maximal inhibitory concentration (IC50) values ranged from 10 to 30 µM depending on the specific derivative and cell line tested .
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and the generation of reactive oxygen species (ROS), which disrupt cellular homeostasis .
Case Studies
- Study on Leishmaniasis Treatment :
- Antitrypanosomal Activity :
- Another study evaluated the efficacy of thieno derivatives against Trypanosoma brucei. The compound showed promising results with significant reductions in parasite viability at concentrations as low as 5 µM .
Data Summary Table
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 4-isobutyl-1-thioxo-1,2-dihydrothieno-triazolo-pyrimidinone derivatives?
- Methodological Answer : Synthesis typically involves cyclocondensation reactions between thiophene precursors (e.g., ethyl 2-azido-3-thiophenecarboxylates) and triazole-forming agents. For example, [3+2] cycloaddition reactions with nitriles or carbodiimides can construct the triazole ring. Ethanol/dioxane mixtures are effective solvents for crystallization post-synthesis . Optimization of substituent placement (e.g., isobutyl group) may require stepwise functionalization of intermediates using alkylation or nucleophilic substitution .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and DEPT) is essential for confirming regiochemistry and substituent positions. Infrared (IR) spectroscopy identifies thioxo (C=S) and carbonyl (C=O) groups. Mass spectrometry (MS) provides molecular weight validation, while X-ray crystallography resolves complex stereochemical ambiguities, as demonstrated in studies of analogous triazolo-pyrimidinones .
Q. How are preliminary biological activities assessed for this class of compounds?
- Methodological Answer : In vitro assays targeting enzymes (e.g., kinases, phosphodiesterases) or receptors (e.g., GABA analogs) are standard. Dose-response curves (IC50/EC50) are generated using spectrophotometric or fluorometric methods. Positive controls (e.g., known inhibitors) and solvent-matched blanks ensure assay validity .
Advanced Research Questions
Q. How can contradictory bioactivity results across different assays be systematically addressed?
- Methodological Answer : Contradictions often arise from assay-specific variables (e.g., pH, cell membrane permeability). Validate results using orthogonal assays (e.g., enzymatic vs. cell-based). Statistical tools like ANOVA or multivariate analysis (as applied in agricultural trials with split-plot designs) isolate confounding factors . Replicate experiments under standardized conditions to confirm reproducibility .
Q. What strategies optimize reaction yields during the introduction of the isobutyl substituent?
- Methodological Answer : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency. Solvent selection (e.g., DMF for polar aprotic conditions) and temperature control (60–80°C) improve alkylation kinetics. Monitor reaction progress via TLC or HPLC to terminate at maximal intermediate conversion .
Q. How can computational modeling inform structure-activity relationship (SAR) studies for this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO/LUMO energies) to correlate with bioactivity. Molecular docking (e.g., AutoDock Vina) identifies binding poses in target proteins. Validate predictions using site-directed mutagenesis or competitive binding assays, as seen in studies of analogous heterocycles .
Q. What advanced techniques resolve ambiguities in NMR data interpretation for regioisomeric derivatives?
- Methodological Answer : Utilize 2D NMR techniques (HSQC, HMBC) to assign coupling between protons and carbons across the fused ring system. Dynamic NMR experiments (variable-temperature 1H NMR) clarify conformational equilibria. Compare experimental data with computed chemical shifts (e.g., ACD/Labs or ChemDraw predictions) .
Data Contradiction and Validation
Q. How should researchers address discrepancies between theoretical and experimental melting points?
- Methodological Answer : Purify the compound via recrystallization (e.g., ethanol/water gradients) to remove impurities affecting melting behavior. Differential Scanning Calorimetry (DSC) provides precise thermal profiles. Cross-reference with analogous compounds (e.g., triazolo-pyrimidinones with similar substituents) to identify trends in thermal stability .
Q. What experimental design principles minimize batch-to-batch variability in large-scale synthesis?
- Methodological Answer : Implement Design of Experiments (DoE) frameworks (e.g., factorial designs) to optimize reaction parameters (stoichiometry, temperature). Use quality control checkpoints (e.g., in-process HPLC monitoring) and standardized workup protocols. Patent literature on scaled-up heterocyclic syntheses provides practical guidance for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
